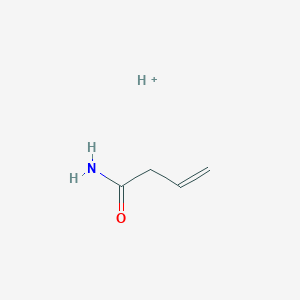
but-3-enamide;hydron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
But-3-enamide;hydron is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a double bond between the carbon and nitrogen atoms in the amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of but-3-enamide;hydron can be achieved through several methods. One common approach involves the dehydrogenation of amides. This process can be facilitated by various catalysts and reagents. For example, the use of triflic anhydride and lithium hexamethyldisilazide (LiHMDS) has been reported to be effective in the direct dehydrogenation of amides to form enamides . Another method involves the oxidative desaturation of amides using iron catalysts, which provides an efficient route to enamides .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are designed to optimize yield and efficiency while minimizing costs and environmental impact. The choice of catalysts, reaction conditions, and purification methods are critical factors in the industrial production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
But-3-enamide;hydron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated amides.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce saturated amides. Substitution reactions can result in a variety of functionalized enamides.
Aplicaciones Científicas De Investigación
But-3-enamide;hydron has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: This compound is used in the production of advanced materials, including polymers and coatings
Mecanismo De Acción
The mechanism of action of but-3-enamide;hydron involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its reactivity is influenced by the presence of the double bond and the electron-withdrawing nature of the amide group. These properties enable it to engage in interactions with enzymes, receptors, and other biomolecules, modulating their activity and function .
Comparación Con Compuestos Similares
But-3-enamide;hydron can be compared with other similar compounds such as:
Enamines: Enamines are similar in structure but differ in their reactivity and stability.
Amides: Amides lack the double bond present in enamides, resulting in different chemical properties and reactivity.
Enecarbamates: These compounds are similar to enamides but contain a carbamate group instead of an amide group.
Propiedades
Fórmula molecular |
C4H8NO+ |
|---|---|
Peso molecular |
86.11 g/mol |
Nombre IUPAC |
but-3-enamide;hydron |
InChI |
InChI=1S/C4H7NO/c1-2-3-4(5)6/h2H,1,3H2,(H2,5,6)/p+1 |
Clave InChI |
ABBZJHFBQXYTLU-UHFFFAOYSA-O |
SMILES canónico |
[H+].C=CCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


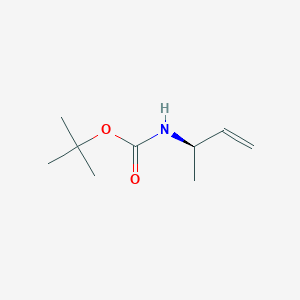
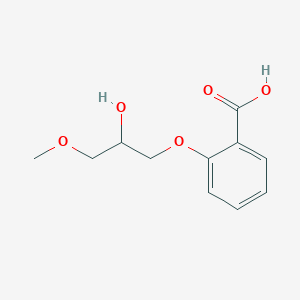
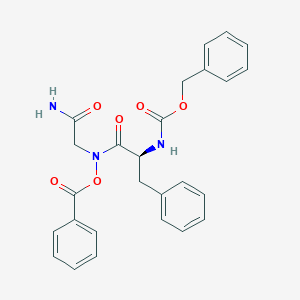
![6-Bromo-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12845297.png)
![2,3-difluoro-1-heptyl-4-[4-(4-pentylphenyl)phenyl]benzene](/img/structure/B12845300.png)
![5,6-Diamino-3-methyl-2-oxo-8-(piperidin-1-yl)-2,3-dihydro-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile](/img/structure/B12845306.png)
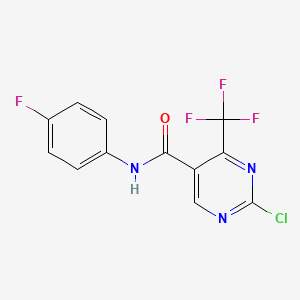
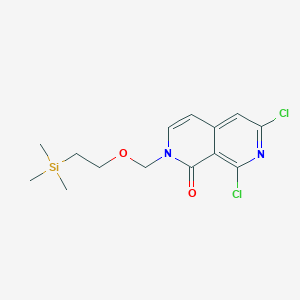
![[4'-(Methylsulfanyl)[1,1'-biphenyl]-3-yl]methanol](/img/structure/B12845316.png)
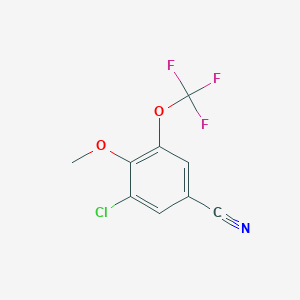
![9-Chlorospiro[benzo[de]anthracene-7,9'-fluorene]](/img/structure/B12845329.png)
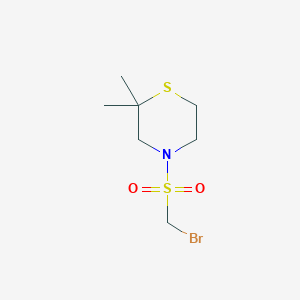
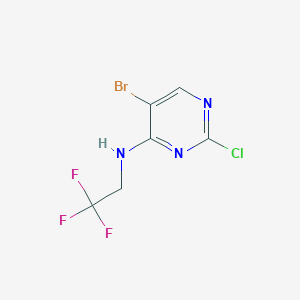
![6,13-Dibromo-1,3,4,4a,5,13c-hexahydro-2H-indeno[2,1-d]fluorene-9,10-diol](/img/structure/B12845352.png)
